molecular formula C24H23F9N2O5 B11470361 Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11470361
M. Wt: 590.4 g/mol
InChI Key: CAGGYOZRKVWOBV-UHFFFAOYSA-N
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Description

ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and various functional groups

Preparation Methods

The synthesis of ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 2-ethoxyphenylamine, which is then reacted with hexafluoropropanone to form an intermediate. This intermediate undergoes further reactions, including formylation and esterification, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways and metabolic processes.

Comparison with Similar Compounds

ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE can be compared with similar compounds, such as:

The uniqueness of ETHYL 2-[4-({2-[(2-ETHOXYPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}(METHYL)AMINO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE lies in its multiple fluorine atoms and diverse functional groups, which contribute to its wide range of applications and reactivity.

Properties

Molecular Formula

C24H23F9N2O5

Molecular Weight

590.4 g/mol

IUPAC Name

ethyl 2-[4-[[2-[(2-ethoxybenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C24H23F9N2O5/c1-4-39-17-9-7-6-8-16(17)18(36)34-21(23(28,29)30,24(31,32)33)35(3)15-12-10-14(11-13-15)20(38,22(25,26)27)19(37)40-5-2/h6-13,38H,4-5H2,1-3H3,(H,34,36)

InChI Key

CAGGYOZRKVWOBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)N(C)C2=CC=C(C=C2)C(C(=O)OCC)(C(F)(F)F)O

Origin of Product

United States

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